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Introduction

Shikimic acid is a crucial chiral precursor for the synthesis of the antiviral drug oseltamivir
(Tamiflu®), making its sustainable and high-yield production a significant area of research.[1][2]
[3B1[4][5][6][7][8] Traditionally extracted from the seeds of the Chinese star anise (lllicium
verum), plant-based sourcing is often insufficient to meet global demand, expensive, and
subject to seasonal variability.[2][5][9] Microbial fermentation, particularly using genetically
engineered strains of Escherichia coli and Corynebacterium glutamicum, presents a promising
and scalable alternative for industrial-scale shikimic acid production.[1][3][4][6][10][11] This
document provides detailed application notes, experimental protocols, and data summaries to
guide researchers in the development and optimization of microbial fermentation processes for
shikimic acid.

Metabolic Pathway and Engineering Strategies

The biosynthesis of shikimic acid in microorganisms occurs via the shikimate pathway.[12][13]
This pathway converts central carbon metabolism intermediates, phosphoenolpyruvate (PEP)
and erythrose-4-phosphate (E4P), into chorismate, the precursor for aromatic amino acids.[1]
[2][3][14] Shikimic acid is an intermediate in this pathway.[1][2][8] Metabolic engineering
strategies aim to channel the carbon flux towards shikimic acid and prevent its further
conversion.
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Key metabolic engineering strategies include:

» Blocking the downstream pathway: Inactivation of shikimate kinase genes (aroK and aroL)
prevents the conversion of shikimic acid to shikimate-3-phosphate, leading to its
accumulation.[5][15]

 Increasing precursor availability: Overexpression of genes such as tktA (transketolase)
enhances the supply of E4P.[1][2] Modifications to the glucose uptake system, such as
inactivating the phosphotransferase system (PTS), can increase the availability of PEP.[5]
[16]

 Alleviating feedback inhibition: The first enzyme of the pathway, DAHP synthase (encoded
by aroF, aroG, and aroH in E. coli), is subject to feedback inhibition by aromatic amino acids.
[3] Using feedback-resistant mutants of these enzymes can enhance the carbon flux into the
pathway.[1]

» Enhancing the expression of pathway enzymes: Overexpression of key enzymes in the
shikimate pathway, such as DAHP synthase (aroG), DHQ synthase (aroB), and shikimate
dehydrogenase (aroE), can further boost production.[3][10][15]
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Fig. 1: The Shikimate Biosynthesis Pathway and Key Engineering Targets.

Experimental Workflow for Strain Development

The development of a high-yield shikimic acid producing strain typically follows a systematic
workflow involving genetic modification, screening, and process optimization.
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Fig. 2: General Workflow for Developing a Shikimic Acid-Producing Microbial Strain.
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Quantitative Data on Shikimic Acid Production

The following table summarizes key quantitative data from various studies on microbial shikimic
acid production.
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Experimental Protocols
Protocol 1: Genetic Modification of E. coli for Shikimic
Acid Production

This protocol outlines a general procedure for deleting the shikimate kinase genes (aroK and
aroL) and overexpressing key pathway genes.
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1.1. Gene Deletion using Red Recombination:

e Materials:E. coli strain (e.g., BW25113), pKD46 plasmid (contains Red recombinase), pKD4
plasmid (contains kanamycin resistance cassette flanked by FRT sites), primers for aroK and
aroL deletion, L-arabinose, kanamycin, LB agar plates.

e Procedure:

o

Prepare electrocompetent E. coli cells carrying the pKD46 plasmid.

o Amplify the kanamycin resistance cassette from pKD4 using primers with homology
extensions for the flanking regions of aroK.

o Induce the expression of the Red recombinase in the recipient cells by adding L-
arabinose.

o Electroporate the purified PCR product into the induced cells.

o Select for transformants on LB agar plates containing kanamycin.

o Verify the gene deletion by colony PCR.

o Remove the kanamycin resistance cassette using a helper plasmid expressing the FLP
recombinase (e.g., pCP20).

o Repeat the process for the aroL gene.

1.2. Overexpression of Pathway Genes:

o Materials: Engineered E. coli strain (AaroK AaroL), expression vector (e.g., pPETDuet-1),
genes of interest (aroGfbr, tktA, aroE), restriction enzymes, T4 DNA ligase, competent cells.

e Procedure:

o Amplify the feedback-resistant aroG (aroGfbr), tktA, and aroE genes from E. coli genomic
DNA by PCR.
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o Clone the amplified genes into an appropriate expression vector under the control of a
strong promoter (e.g., T7 promoter). A vector like pETDuet-1 allows for the co-expression
of multiple genes.[15]

o Transform the resulting plasmid into the engineered E. coli strain.
o Select for transformants on appropriate antibiotic-containing media.

o Verify the plasmid construct by restriction digestion and sequencing.

Protocol 2: Shake-Flask Cultivation for Strain Screening

This protocol is for the initial screening of engineered strains to assess their shikimic acid
production capabilities.

» Media Composition (per liter): 20 g glucose, 10 g yeast extract, 5 g tryptone, 5g NaCl, 1 g
KH2POs4, 2 g K2HPOa. Adjust pH to 7.0. Autoclave and add filter-sterilized glucose and any
necessary antibiotics.

e Procedure:

o Inoculate 50 mL of the sterile fermentation medium in a 250 mL shake flask with a single
colony of the engineered E. coli strain.

o Incubate at 37°C with shaking at 200 rpm.

o Induce protein expression with IPTG (if using a T7 promoter system) when the ODsoo
reaches 0.6-0.8.

o Continue incubation for 48-72 hours.

o Collect samples periodically to measure cell density (ODeoo) and shikimic acid
concentration in the supernatant.

Protocol 3: Fed-Batch Fermentation for High-Titer
Production
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This protocol describes a general fed-batch fermentation process for maximizing shikimic acid

production.

o Batch Medium (example, per liter): 20 g glucose, 15 g yeast extract, 5 g (NH4)2S0a4, 2 g
KH2POa4, 4 g K2HPO4, 1 g MgS0a4-7H20, 0.01 g FeS04-7H20, trace elements solution.

e Feeding Medium (example): 500 g/L glucose, 100 g/L yeast extract.

e Procedure:

[¢]

Perform the fermentation in a controlled bioreactor (e.g., 5 L).
Inoculate the batch medium with an overnight seed culture.

Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of
NH4OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation and
aeration rate.

After the initial glucose in the batch medium is depleted (indicated by a sharp increase in
DO), start the fed-batch phase by adding the feeding medium.

The feeding rate can be controlled to maintain a low glucose concentration in the
fermenter to avoid overflow metabolism.

Continue the fermentation for 60-80 hours.

Collect samples periodically for analysis of cell density, glucose concentration, and
shikimic acid titer.

Protocol 4: Quantification of Shikimic Acid by HPLC

This protocol details a common method for analyzing the concentration of shikimic acid in

fermentation broth.

 Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

e Column: A C18 reversed-phase column is commonly used.[20][21]
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» Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 M H2SOa) or
phosphoric acid (e.g., 0.02% HsPOa) in water is often employed.[22][23]

» Detection: UV detection at a wavelength of 210-213 nm.[22][24]
e Sample Preparation:

o Centrifuge the fermentation broth sample to pellet the cells.

o Filter the supernatant through a 0.22 um syringe filter.

o Dilute the sample with the mobile phase as necessary to fall within the linear range of the
standard curve.

e Standard Curve:
o Prepare a series of standard solutions of pure shikimic acid of known concentrations.
o Inject the standards into the HPLC system and record the peak areas.
o Plot a calibration curve of peak area versus concentration.

e Analysis:
o Inject the prepared sample into the HPLC system.
o Identify the shikimic acid peak based on its retention time compared to the standard.
o Quantify the concentration of shikimic acid in the sample using the standard curve.

Conclusion

Microbial fermentation offers a robust and scalable platform for the production of shikimic acid.
Through the application of metabolic engineering principles and optimization of fermentation
processes, significant improvements in titer, yield, and productivity can be achieved. The
protocols and data presented in this document provide a foundation for researchers to develop
and refine their own microbial cell factories for efficient shikimic acid synthesis, thereby
contributing to a more stable supply chain for essential pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.mdpi.com/1420-3049/27/15/4779
https://www.mdpi.com/1420-3049/27/15/4779
https://www.mdpi.com/1420-3049/27/15/4779
https://academic.oup.com/jimb/article/48/9-10/kuab043/6316114
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10305709/
https://www.researchgate.net/publication/236094580_Fermentative_production_of_shikimic_acid_A_paradigm_shift_of_production_concept_from_plant_route_to_microbial_route
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251648/
https://www.tandfonline.com/doi/full/10.1081/CSS-120000965
https://www.oiv.int/public/medias/658/oeno-33-2004-en.pdf
https://sielc.com/hplc-determination-of-shikimic-acid
https://sielc.com/hplc-determination-of-shikimic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3980885/
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/product/b3318717#microbial-fermentation-for-shikimic-acid-production
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3318717?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3318717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

